molecular formula C34H34LiNO10S B13863686 (11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel

(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel

Katalognummer: B13863686
Molekulargewicht: 655.7 g/mol
InChI-Schlüssel: AKGXZWGDHSMZHM-REJGPQDISA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(-)-Praziquantel (C₁₉H₂₄N₂O₂), also designated as (11bR)-2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, is the levo-enantiomer of the anthelminthic drug praziquantel. It is the pharmacologically active enantiomer responsible for the treatment of schistosomiasis and cestode infections, whereas the (S)-(+)-enantiomer contributes to adverse effects (e.g., bitter taste, nausea) without therapeutic benefit . The molecular structure features a pyrazino-isoquinoline core substituted with a cyclohexylcarbonyl group at position 2. Its molecular weight is 312.41 g/mol, distinguishing it from racemic praziquantel (C₁₉H₂₄N₂O₂), which contains both enantiomers .

Eigenschaften

Molekularformel

C34H34LiNO10S

Molekulargewicht

655.7 g/mol

IUPAC-Name

lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1

InChI-Schlüssel

AKGXZWGDHSMZHM-REJGPQDISA-M

Isomerische SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O

Kanonische SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Steps and Research Outcomes

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Reissert Reaction on isoquinoline core Isoquinoline + acid chlorides Variable Limited to certain acid chlorides
2 High-pressure catalytic hydrogenation Hydrogen, 70 atm, catalyst Not specified Generates 1-aminomethyltetrahydroisoquinoline
3 Acylation with chloroacetyl chloride Chloroacetyl chloride, base Not specified Prepares for cyclization
4 Base-catalyzed cyclization Base, solvent Not specified Forms praziquantel core structure
5 Chiral auxiliary-mediated synthesis Phenylethylamine, chiral auxiliary Not specified Produces enantiopure tetrahydroisoquinoline intermediate
6 Hydrazine monohydrate treatment Hydrazine monohydrate, ethanol, reflux 88% Converts to hydrazine derivative
7 Acylation with cyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride, K2CO3, DCM 95% Introduces cyclohexylcarbonyl group
8 Treatment with chloroacetyl chloride and cyclization Chloroacetyl chloride, K2CO3, DMF, 0-80°C 82% Final cyclization to (-)-praziquantel

Mechanistic Insights and Cyclization

The cyclization step to form the pyrazino[2,1-a]isoquinolinone core is often described as a Pictet-Spengler type reaction involving:

  • Formation of an iminium ion intermediate.
  • Intramolecular nucleophilic attack by the aromatic ring.
  • Closure of the fused bicyclic ring system.

This mechanism is supported by the formation of related analogues with varying substituents (e.g., 6-methyl and 6-ethyl derivatives) in yields ranging from 35.9% to 88.4%, indicating the sensitivity of the cyclization to substituent effects.

Summary of Preparation Methods

The preparation of (11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one involves complex multi-step synthesis with critical steps including:

  • Construction of the tetrahydroisoquinoline core.
  • Introduction of the cyclohexylcarbonyl moiety via acylation.
  • Stereoselective cyclization to form the fused pyrazino ring.
  • Use of chiral auxiliaries or resolution methods to obtain optically pure (-)-praziquantel.

The modern synthetic routes emphasize enantiopurity, yield optimization, and scalability, with the most efficient methods achieving high purity and yields suitable for pharmaceutical production.

Analyse Chemischer Reaktionen

Types of Reactions

®-Praziquantel undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various metabolites that can be analyzed for pharmacokinetic studies. Oxidation typically produces hydroxylated metabolites, while reduction can yield dehydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

®-Praziquantel has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis.

    Biology: Research on its mechanism of action helps understand parasitic infections and develop new treatments.

    Medicine: It is extensively studied for its efficacy and safety in treating parasitic infections.

    Industry: The production methods and large-scale synthesis are of interest for pharmaceutical manufacturing.

Wirkmechanismus

®-Praziquantel works by increasing the permeability of the cell membranes of parasites to calcium ions, leading to muscle contraction and paralysis of the parasites. This action disrupts the parasite’s ability to maintain its position in the host, leading to its expulsion. The molecular targets include voltage-gated calcium channels and other membrane proteins involved in ion transport.

Vergleich Mit ähnlichen Verbindungen

Praziquantel-Related Compound A

Chemical Identity :

  • Name: (11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
  • Molecular Formula : C₁₉H₁₈N₂O₂
  • Molecular Weight : 306.36 g/mol
  • Key Difference : Substitution of the cyclohexylcarbonyl group with a benzoyl moiety.

Significance :

  • This compound is a known impurity in praziquantel synthesis and lacks the cyclohexyl group critical for binding to schistosome calcium channels .
  • Reduced antiparasitic activity compared to (R)-(-)-praziquantel due to altered hydrophobicity and steric hindrance .

Furoxan and Furazan Derivatives

Compound 8 :

  • Structure: Methyl 4-[(4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-2-yl)carbonyl]furazan-3-carboxylate
  • Yield : 47%
  • Melting Point : 141–142°C
  • Activity : Preliminary synthesis with unconfirmed antiparasitic efficacy .

Compound 9 :

  • Structure: 4-[(4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-2-yl)carbonyl]furazan-3-carboxamide
  • Yield : 83%
  • Melting Point : 138–139°C
  • Activity : Enhanced solubility but lower stability compared to (R)-(-)-praziquantel .

Heterocyclic Analogues (Pyrrolidine and Benzodiazepine Derivatives)

Examples :

  • 5b : 4-(2-Chlorophenyl)-2-cyclohexyl-4-phenyl-1,3,4,10-tetrahydropyrrolo[4,3-c][1,5]benzothiazepin-1-one
  • Melting Point : 211–212°C
  • Key Difference: Replacement of the pyrazino-isoquinoline core with a benzothiazepine-pyrrolidine hybrid.

Pharmacological and Clinical Comparisons

Enantiomeric Specificity

  • Racemic Praziquantel : Administered as a 50:50 mixture of (R)- and (S)-enantiomers. The (S)-enantiomer contributes to ~90% of the drug’s bitter taste and lacks schistosomicidal activity .
  • (R)-(-)-Praziquantel :
    • Efficacy : 10-fold higher potency against Schistosoma mansoni compared to the racemate .
    • Pharmacokinetics : Exhibits variable absorption (AUC range: 1,200–4,500 ng·h/mL in children) but superior bioavailability over the (S)-enantiomer .

Combination Therapies

Combination Therapy Target Pathogen Cure Rate (CR) Egg Reduction Rate (ERR) Source
Praziquantel + Artesunate S. haematobium 72% 93%
Praziquantel + Triclabendazole S. mansoni 68% 89%
Praziquantel Alone S. haematobium 38.4% 87.5%

Key Findings :

  • Synergistic effects with artemisinins improve CR by 30–40% compared to monotherapy .
  • Resistance concerns: Low CRs (27.6–38.4%) in recent trials highlight emerging tolerance .

Structural-Activity Relationship (SAR)

Feature Impact on Activity Example Compound
Cyclohexylcarbonyl Group Essential for calcium channel disruption in schistosomes; removal reduces efficacy Related Compound A
Chiral Center (11bR) Absolute requirement for binding to parasite tegumental receptors (R)-(-)-Praziquantel
Furazan Substituents Improve solubility but reduce metabolic stability Compound 8

Biologische Aktivität

Praziquantel (PZQ) is a widely used anthelmintic drug primarily effective against schistosomiasis, a disease caused by parasitic flatworms. The compound and its derivatives, including (11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one and its enantiomers, exhibit significant biological activities. This article reviews their biological activity, focusing on their mechanisms of action, efficacy in various models, and implications for treatment.

  • Voltage-Operated Calcium Channels (VOCCs) :
    • Recent studies demonstrate that PZQ induces significant changes in regenerative polarity in the flatworm Dugesia japonica. This effect is mediated through VOCC β subunits, which are crucial for PZQ's efficacy. Knockdown of these subunits results in resistance to PZQ and alters regenerative outcomes, suggesting a novel mechanism involving calcium signaling in regeneration and stem cell differentiation .
  • Antischistosomal Activity :
    • PZQ's primary action against schistosomes involves rapid paralysis and detachment of the worms from the host's tissues. The drug disrupts the integrity of the parasite's tegument and induces calcium influx, leading to muscle contraction paralysis .

In Vitro Studies

In vitro evaluations have revealed varying degrees of efficacy among the enantiomers and metabolites of PZQ:

  • Enantiomer Activity : Studies indicate that the R-enantiomer exhibits more potent activity against schistosomula compared to its S-counterpart. The R-PZQ shows a 50% inhibitory concentration (IC50) significantly lower than that of the S-isomer .
  • Metabolite Evaluation : Research has shown that while some metabolites contribute to the overall pharmacological profile, they are generally less effective than the parent compound .

Case Studies

  • Regenerative Phenotype in Flatworms :
    • In an experimental setup using Dugesia japonica, PZQ administration led to the formation of two-headed organisms due to complete anterior-posterior axis duplication. This phenomenon was used to investigate the molecular underpinnings of PZQ's action .
  • Comparative Efficacy :
    • A comparative study assessed the effectiveness of different praziquantel formulations against adult schistosomes. Results indicated that formulations with higher concentrations of the R-enantiomer yielded better outcomes in terms of worm mortality and reduced fecundity .

Data Tables

CompoundIC50 (µM)Activity Description
R-Praziquantel0.5Most potent against schistosomula
S-Praziquantel2.0Less effective than R-enantiomer
R-trans-4'-hydroxypraziquantel1.0Moderate activity; contributes to overall efficacy
S-trans-4'-hydroxypraziquantel4.0Minimal contribution to antischistosomal activity

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-(-)-Praziquantel to ensure enantiomeric purity?

  • Methodological Answer : The synthesis of (R)-(-)-Praziquantel requires precise control of stereochemistry. A validated approach involves alkylating 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid, followed by acylation with cyclohexanecarbonyl chloride to form an intermediate (38.1.14). Cyclization at 150°C yields the enantiomerically pure product . To optimize purity, reaction parameters such as solvent polarity (tetrahydrofuran or ethanol), temperature gradients, and chiral catalysts must be systematically tested. Post-synthesis purification via recrystallization (e.g., ethanol/tetrahydrofuran mixtures) and chiral HPLC analysis are critical for confirming enantiomeric excess .

Q. How can researchers distinguish between the pharmacological profiles of (R)-(-)-Praziquantel and its racemic mixture?

  • Methodological Answer : Comparative studies should employ in vitro assays (e.g., schistosome motility inhibition) and in vivo murine models to evaluate anthelmintic activity. For example, (R)-(-)-Praziquantel exhibits 10–20× higher potency against Schistosoma mansoni than the (S)-enantiomer. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life, bioavailability) must be generated using LC-MS/MS to quantify enantiomer-specific metabolism .

Q. What analytical techniques are recommended for assessing purity and stability of Praziquantel-related compounds?

  • Methodological Answer :

  • Purity : Use USP/EP reference standards (e.g., Praziquantel Related Compound B) for HPLC-UV calibration. Column selection (C18 or chiral phases) and mobile phase optimization (acetonitrile/ammonium acetate) are critical for resolving degradation products .
  • Stability : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic analysis via NMR (monitoring cyclohexylcarbonyl group integrity) and mass spectrometry (detecting oxidation byproducts) .

Q. What physicochemical properties of (R)-(-)-Praziquantel influence its formulation for pediatric use?

  • Methodological Answer : Key properties include:

PropertyValueRelevance
LogP (partition coefficient)3.1 ± 0.2Predicts lipid membrane permeability
Aqueous solubility (25°C)0.04 mg/mLLimits oral bioavailability
Melting point136–138°CGuides solid dispersion techniques
  • To enhance solubility, co-crystallization with cyclodextrins or formulation as orodispersible tablets (150 mg) is recommended .

Advanced Research Questions

Q. How can conflicting data on Praziquantel’s mechanism of action be reconciled?

  • Methodological Answer : While Praziquantel’s Ca²⁺ channel modulation is widely cited , contradictory evidence shows that Ca²⁺ influx and schistosome death are not always correlated. To resolve this, employ orthogonal assays:

  • Genetic knockdown : Silencing Ca²⁺ channel genes (e.g., Smp_089340) in schistosomes via RNAi.
  • Proteomic profiling : Identify post-treatment phosphorylation changes using tandem mass spectrometry.
  • Functional imaging : Monitor intracellular Ca²⁺ flux in real time with fluorescent dyes (e.g., Fluo-4).
    • These approaches can dissect primary targets from secondary effects .

Q. What strategies mitigate the risk of Praziquantel resistance in schistosomes?

  • Methodological Answer : Resistance monitoring requires:

  • Field surveillance : Track cure rates in endemic regions (e.g., <75% efficacy signals resistance risk).
  • In vitro selection : Expose schistosome larvae to sublethal PZQ doses over 20+ generations.
  • Combination therapy : Pair PZQ with artemisinin derivatives or thioredoxin-glutathione reductase inhibitors to delay resistance .

Q. How do structural modifications to Praziquantel’s pyrazino-isoquinoline core affect anthelmintic activity?

  • Methodological Answer : Derivatives like 10-hydroxy-PZQ (15) and furoxan hybrids (8, 9) are synthesized via:

  • BBr₃ demethylation : Introduces hydroxyl groups at position 10 (81% yield, mp 238–239°C) .
  • Furoxan conjugation : Enhances nitric oxide release, improving efficacy against juvenile worms.
  • Structure-Activity Relationship (SAR) : Bioassays reveal that electron-withdrawing substituents on the cyclohexylcarbonyl group reduce potency, while hydrophilic groups improve solubility .

Q. What experimental models best address discrepancies between in vitro and in vivo PZQ efficacy?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Use ex vivo liver-on-a-chip platforms to mimic host-parasite interactions.
  • Immune-modulated models : Compare PZQ efficacy in immunocompetent vs. immunosuppressed mice to isolate immune-mediated effects .

Data Contradiction Analysis

Q. Why do some studies report divergent enantiomer-specific activity profiles for Praziquantel?

  • Resolution Strategy : Contradictions arise from differences in assay conditions (e.g., pH, serum protein binding). Standardize protocols:

  • Use synchronized schistosome cultures (3-hour post-transformation juveniles).
  • Normalize results to PZQ’s plasma protein binding (85–90% in humans) via equilibrium dialysis .

Future Research Directions

  • AI-driven synthesis optimization : COMSOL Multiphysics simulations can model reaction kinetics to predict optimal conditions for chiral synthesis .
  • High-throughput screening : Fragment-based libraries to identify PZQ adjuvants that overcome resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.